molecular formula C23H24N2O B11037656 (1E)-1-[(3,4-dimethylphenyl)imino]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1E)-1-[(3,4-dimethylphenyl)imino]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11037656
M. Wt: 344.4 g/mol
InChI Key: JVPUPZIASDZQPL-UHFFFAOYSA-N
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Description

(1E)-1-[(3,4-dimethylphenyl)imino]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that combines a pyrroloquinoline core with a dimethylphenyl imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-[(3,4-dimethylphenyl)imino]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrroloquinoline core, followed by the introduction of the dimethylphenyl imino group. Common reagents used in these reactions include aromatic amines, aldehydes, and various catalysts to facilitate the formation of the imino linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-[(3,4-dimethylphenyl)imino]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-substituted compounds.

Scientific Research Applications

Chemistry

In chemistry, (1E)-1-[(3,4-dimethylphenyl)imino]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential biological activity. It may exhibit properties such as antimicrobial or anticancer activity, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. Its ability to interact with biological targets could lead to the development of new pharmaceuticals.

Industry

In industry, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (1E)-1-[(3,4-dimethylphenyl)imino]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrroloquinoline derivatives and imino-substituted aromatic compounds. Examples include:

  • (1E)-1-[(3,4-dimethylphenyl)imino]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
  • 4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H24N2O

Molecular Weight

344.4 g/mol

IUPAC Name

3-(3,4-dimethylphenyl)imino-6,9,11,11-tetramethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one

InChI

InChI=1S/C23H24N2O/c1-13-9-18-16(4)12-23(5,6)25-21(18)19(10-13)20(22(25)26)24-17-8-7-14(2)15(3)11-17/h7-12H,1-6H3

InChI Key

JVPUPZIASDZQPL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=C2C3=CC(=CC4=C3N(C2=O)C(C=C4C)(C)C)C)C

Origin of Product

United States

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